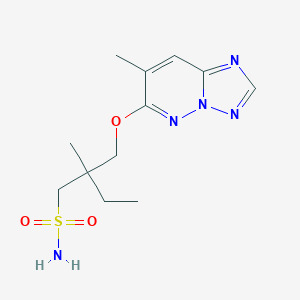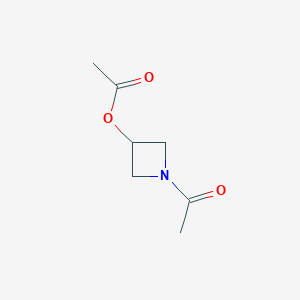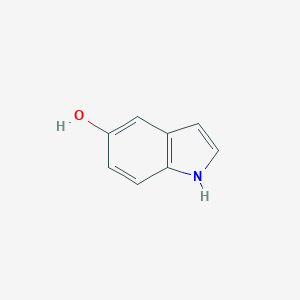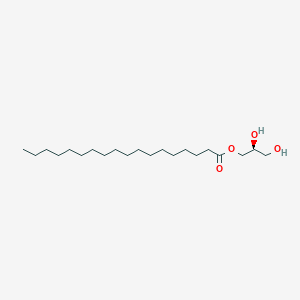
1-硬脂酰-sn-甘油
描述
1-Stearoyl-sn-glycerol, also known as a diacylglycerol (DAG), is a lipid molecule that plays a significant role in various biological processes, including metabolism, signal transduction, and protein kinase activation. Diacylglycerols typically consist of two fatty acid chains attached to a glycerol backbone. In the case of 1-stearoyl-sn-glycerol, one of these fatty acid chains is saturated (stearic acid), while the other can be unsaturated, as seen in 1-stearoyl-2-oleoyl-sn-glycerol (sn-SODG) .
Synthesis Analysis
The synthesis of specific diacylglycerol molecules, such as 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol, has been demonstrated using enzymatic methods. For instance, this particular DAG can be produced from its phosphocholine precursor using phospholipase C at an interface of hexane and phosphate buffer, yielding a high radiochemical purity of over 99% . This method showcases the potential for creating various diacylglycerol analogs with precise fatty acid compositions for research and industrial applications.
Molecular Structure Analysis
The molecular structure of diacylglycerols like 1-stearoyl-sn-glycerol is characterized by the presence of two fatty acid chains that can exhibit different degrees of saturation. This structural aspect can lead to difficulties in chain packing, resulting in polymorphism, as observed in sn-SODG. The polymorphic forms include several phases with distinct transition temperatures and enthalpies, indicating the complexity of the molecular interactions and packing arrangements .
Chemical Reactions Analysis
Diacylglycerols are involved in various chemical reactions within biological systems. For example, the hydrolysis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol by lipoprotein lipase produces 2-O-arachidonoylglycerol (2-AG), an endogenous cannabinoid receptor-signaling molecule. This reaction highlights the role of diacylglycerols as precursors in the biosynthesis of signaling lipids .
Physical and Chemical Properties Analysis
The physical and chemical properties of diacylglycerols are influenced by the fatty acid composition and the degree of hydration. For instance, sn-SODG exhibits different phases in both dry and hydrated states, with hydration appearing to stabilize the interactions between the fatty acid chains. The presence of water molecules can lead to the formation of bilayers with hexagonal or triclinic parallel chain packing . Additionally, the binary phase behavior of diacylglycerols with different fatty acid compositions, such as 1,3-dipalmitoyl-2-stearoyl-sn-glycerol (PSP) and 1,2-dipalmitoyl-3-stearoyl-sn-glycerol (PPS), reveals complex interactions that affect properties like melting and crystallization, solid fat content, hardness, and microstructure .
科学研究应用
经皮给药
1-硬脂酰-sn-甘油用于开发药物经皮给药装置,例如脂质体和胶束。 这些脂质基载体增强了药物通过皮肤的吸收,提高了治疗效果 .
药物递送载体
单硬脂酸甘油酯(1-硬脂酰-rac-甘油)是纳米颗粒和微乳液等药物递送载体中的一个组成部分。 这些系统增强了药物的溶解度、稳定性和靶向递送 .
蛋白质的别构激活
1-硬脂酰-2-花生四烯酰-sn-甘油(二酰基甘油)别构激活蛋白激酶C(PKC)和其他蛋白质。它对细胞生长、发育、存活、凋亡、癌变和转移的影响值得注意。 此外,它激活瞬时受体电位通道3和6,调节细胞内钙水平 .
蓝藻中藻丝体的诱导
珊瑚状根的甲醇粗提物含有1-棕榈酰-2-亚油酰-sn-甘油,它诱导念珠藻属物种的丝状细胞聚集体分化为可移动的藻丝体。 这一发现揭示了甘油脂类在蓝藻发育中的作用 .
作用机制
Target of Action
1-Stearoyl-sn-glycerol, also known as 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), is a diacyl glycerol (DAG) that primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinases that play crucial roles in several cellular processes, including cell growth, development, survival, apoptosis, carcinogenesis, and metastasis .
Mode of Action
1-Stearoyl-sn-glycerol allosterically activates PKC . Allosteric activation refers to the regulation of an enzyme or protein’s activity due to the binding of an effector molecule at a site other than the protein’s active site. In addition to PKC, 1-Stearoyl-sn-glycerol also activates transient receptor potential channels 3 and 6, which regulate the intracellular free calcium levels .
Biochemical Pathways
The activation of PKC by 1-Stearoyl-sn-glycerol can affect various biochemical pathways. PKC is involved in multiple signaling pathways that control cell growth, survival, and apoptosis . The activation of transient receptor potential channels by 1-Stearoyl-sn-glycerol can also influence calcium signaling pathways .
Result of Action
The activation of PKC and transient receptor potential channels by 1-Stearoyl-sn-glycerol can lead to various molecular and cellular effects. These include changes in cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . The exact effects can vary depending on the specific cellular context and the other signaling pathways that are active in the cell.
未来方向
属性
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309576 | |
| Record name | 1-O-Octadecanoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(18:0/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
22610-61-3 | |
| Record name | 1-O-Octadecanoyl-sn-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22610-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-Octadecanoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MG(18:0/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



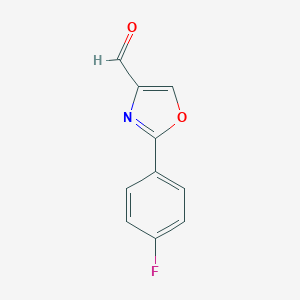

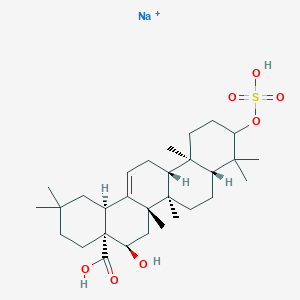
![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)
![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)
![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)
![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)
![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)
